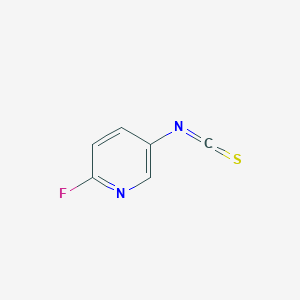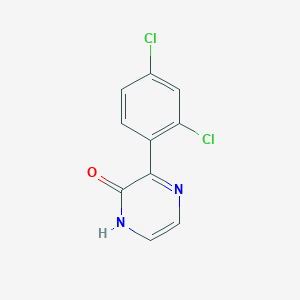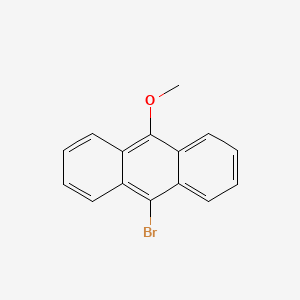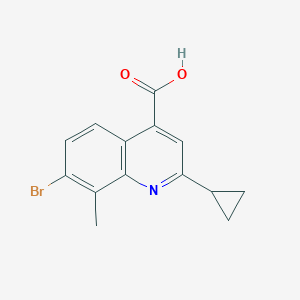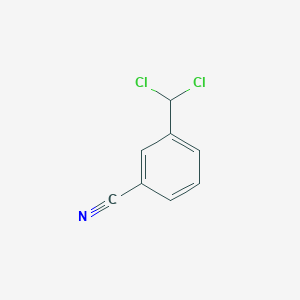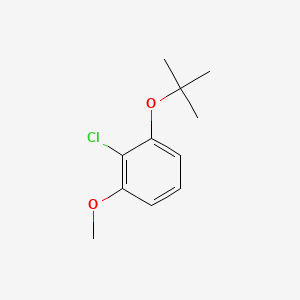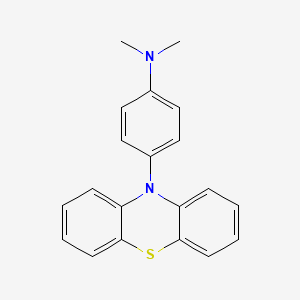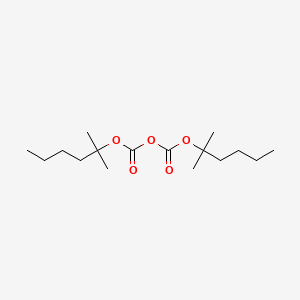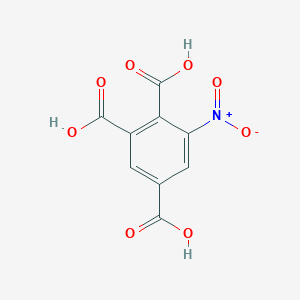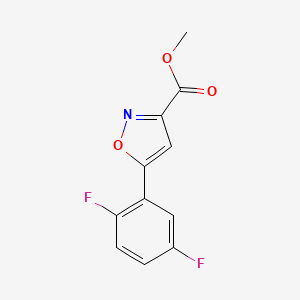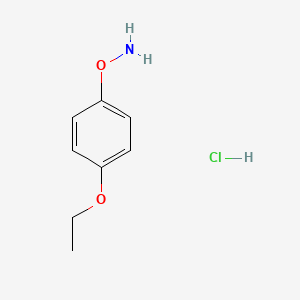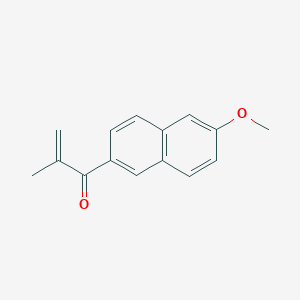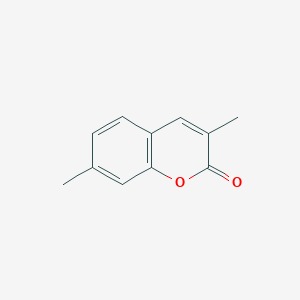
3,7-Dimethyl-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyl-2H-chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. 3,7-Dimethyl-2H-chromen-2-one, in particular, has garnered interest due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-dimethyl-2H-chromen-2-one can be achieved through various methods. One common approach involves the Pechmann condensation, which is a reaction between phenols and β-keto esters in the presence of an acid catalyst. This method can employ both homogeneous catalysts, such as concentrated sulfuric acid, and heterogeneous catalysts, such as cation-exchange resins .
Industrial Production Methods: In industrial settings, the synthesis of 3,7-dimethyl-2H-chromen-2-one often involves the use of green chemistry principles to minimize environmental impact. This includes the use of green solvents, recyclable catalysts, and reactions in aqueous media to reduce reaction time and byproduct formation .
Análisis De Reacciones Químicas
Types of Reactions: 3,7-Dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Substitution reactions, such as halogenation, can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
3,7-Dimethyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3,7-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its antimicrobial properties, the compound disrupts the cell membrane integrity of microorganisms, leading to cell death .
Comparación Con Compuestos Similares
3,7-Dimethyl-2H-chromen-2-one can be compared with other coumarin derivatives such as:
3-Methyl-2H-chromen-2-one: Similar in structure but with different biological activities.
7-Hydroxy-2H-chromen-2-one: Known for its potent anticoagulant properties.
4-Methyl-2H-chromen-2-one: Exhibits strong antioxidant activity.
The uniqueness of 3,7-dimethyl-2H-chromen-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
89228-71-7 |
|---|---|
Fórmula molecular |
C11H10O2 |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
3,7-dimethylchromen-2-one |
InChI |
InChI=1S/C11H10O2/c1-7-3-4-9-6-8(2)11(12)13-10(9)5-7/h3-6H,1-2H3 |
Clave InChI |
FGOJVYKXEHPRGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C=C(C(=O)O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


